Product packaging for Azocarmine B(Cat. No.:CAS No. 25360-72-9)

Azocarmine B

Cat. No.: B1236282
CAS No.: 25360-72-9
M. Wt: 681.6 g/mol
InChI Key: QZKHGYGBYOUFGK-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Historical Trajectory and Evolution of Azocarmine B in Scientific Investigation

The scientific use of this compound is intrinsically linked to the development of polychrome staining techniques in histology. It has been historically specified as the plasma stain in certain trichrome staining methods, which use multiple dyes to differentiate various tissue components in a single sample. One of the most notable applications is its use as a component in the Azan trichrome staining method, often in conjunction with other dyes like Aniline (B41778) Blue. morphisto.debiognost.com In this context, this compound is used to stain nuclei, erythrocytes, and neurofibrils in shades of red, providing sharp contrast to the blue-stained collagen fibers. columbia.edubiognost.com

Historically, there has been some ambiguity in nomenclature, with the terms this compound and Azocarmine G sometimes being used interchangeably. Azocarmine G (C.I. Acid Red 101) is the parent compound from which this compound is synthesized. chemicalbook.comchemicalbook.com The production of this compound involves the sulfonation of Azocarmine G, resulting in a molecule with additional sulfonic acid groups. chemicalbook.comchemicalbook.com This chemical modification alters its properties, such as solubility; for instance, this compound is noted to be more soluble in water than some related variants, which can be advantageous in certain staining protocols. The evolution of its use has seen it incorporated into various specialized staining methods, such as Foots Silver method, where it serves as a counter-stain to color cells and collagenous tissue red against black-stained reticular fibers. columbia.edu

This compound as a Model System in Dye Chemistry Research

This compound's distinct molecular architecture and properties make it a valuable model system for research in dye chemistry. As a member of the phenazine (B1670421) dye family, its core structure is a conjugated system that is responsible for its color, absorbing light in the visible spectrum. nih.gov The presence of multiple sulfonate groups (SO₃⁻) significantly influences its physicochemical characteristics. These anionic groups render the dye water-soluble and play a crucial role in its binding mechanism to substrates. morphisto.denih.gov

In histological applications, the negatively charged sulfonate groups on the this compound molecule are believed to interact electrostatically with positively charged (acidophilic) components in cells and tissues, such as proteins under acidic conditions. morphisto.de The synthesis of this compound itself, through the sulfonation of Azocarmine G, provides a practical example of how modifying a dye's structure can tune its properties for specific applications. chemicalbook.comchemicalbook.com This process of adding solubilizing and auxochromic groups is a fundamental concept in the design and synthesis of functional dyes. nih.govnih.gov Researchers study these relationships to understand how structure dictates function, including color, solubility, and substrate affinity. nih.gov

Below is a table detailing the key physicochemical properties of this compound.

PropertyValueReference
CAS Number25360-72-9 chemsrc.comscbt.com
Molecular FormulaC₂₈H₁₇N₃Na₂O₉S₃ nih.govchemsrc.com
Molecular Weight681.62 g/mol nih.govchemsrc.com
SynonymsAcid Red 103, C.I. 50090 morphisto.descbt.com
AppearanceDark red powder sigmaaldrich.com
SolubilitySoluble in water (produces a blue-red solution) chemicalbook.comchemicalbook.com

Current Research Trends and Foundational Significance of this compound Studies

In contemporary research, the focus on azo dyes, including compounds structurally related to this compound, has expanded significantly into environmental science. Azo dyes represent the largest class of synthetic colorants used in industries like textiles, and their release into wastewater is a major environmental concern. nih.govresearchgate.net Consequently, a substantial body of research is dedicated to developing effective methods for the degradation and removal of these dyes from aqueous solutions. nih.gov

Current research trends in this area include:

Bioremediation: Studies investigate the use of microorganisms, such as bacteria and fungi, to break down complex azo dyes. nih.gov These organisms often produce enzymes like azoreductases that can cleave the characteristic azo bond (-N=N-), initiating the degradation process. researchgate.net Research has shown that microbial degradation can be an efficient and sustainable approach to decolorize textile effluents. nih.govresearchgate.net

Advanced Oxidation Processes (AOPs): Photocatalysis is an AOP being explored for dye degradation. mdpi.com This process uses a photocatalyst (like titanium dioxide) and a light source to generate highly reactive species that can mineralize dye molecules into less harmful compounds. mdpi.com

Adsorption: Another area of research focuses on developing novel adsorbent materials to remove dyes from water. For example, a study demonstrated the use of a Fe₃O₄-carbon-based composite derived from waste tea leaves for the enhanced removal of Azocarmine G and other organic dyes. researchgate.net

This compound, with its complex, multi-ring, sulfonated structure, serves as a relevant model for a recalcitrant azo dye in such studies. Its stability and chemical structure present a challenge for degradation, making it a suitable candidate for testing the efficacy of new remediation technologies. researchgate.net Understanding the degradation pathways of dyes like this compound is fundamentally significant for developing robust wastewater treatment strategies and mitigating the environmental impact of dye pollution. researchgate.netresearchgate.net

The table below summarizes key research findings related to the application and study of Azocarmine dyes.

Area of ResearchKey FindingsReference
Histological StainingUsed in Azan trichrome staining to color nuclei, cytoplasm, and muscle fibers red, contrasting with blue-stained collagen. morphisto.debiognost.com
Dye ChemistryProduced by the sulfonation of Azocarmine G; the addition of sulfonic groups enhances water solubility. chemicalbook.comchemicalbook.com
Environmental Remediation (Azo Dyes)Microorganisms can effectively degrade azo dyes under specific environmental conditions (pH, temperature). researchgate.net
Environmental Remediation (Azo Dyes)Carbon-based composite materials show promising adsorption activity for removing dyes like Azocarmine G from aqueous solutions. researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C28H17N3Na2O9S3 B1236282 Azocarmine B CAS No. 25360-72-9

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

disodium;4-[(7-phenyl-3-sulfonatobenzo[a]phenazin-7-ium-5-yl)amino]benzene-1,3-disulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H19N3O9S3.2Na/c32-41(33,34)18-10-12-20-21(14-18)24(29-23-13-11-19(42(35,36)37)15-27(23)43(38,39)40)16-26-28(20)30-22-8-4-5-9-25(22)31(26)17-6-2-1-3-7-17;;/h1-16H,(H3,32,33,34,35,36,37,38,39,40);;/q;2*+1/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZKHGYGBYOUFGK-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)[N+]2=C3C=C(C4=C(C3=NC5=CC=CC=C52)C=CC(=C4)S(=O)(=O)[O-])NC6=C(C=C(C=C6)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H17N3Na2O9S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30948204
Record name Disodium 4-[(7-phenyl-3-sulfonatobenzo[a]phenazin-7-ium-5-yl)amino]benzene-1,3-disulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30948204
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

681.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25360-72-9
Record name Disodium 4-[(7-phenyl-3-sulfonatobenzo[a]phenazin-7-ium-5-yl)amino]benzene-1,3-disulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30948204
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Hydrogen 5-[(2,4-disulphonatophenyl)amino]-7-phenylsulphonatobenzo[a]phenazinium, disodium salt
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.042.620
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthetic Methodologies and Preparative Research Approaches for Azocarmine B

Diverse Synthetic Routes and Reaction Mechanisms for Azocarmine B Production

The synthesis of this compound (C.I. 50090; Acid Red 103) is achieved through the sulfonation of its precursor, Azocarmine G (C.I. 50085; Acid Red 101). This multi-step process begins with the formation of a key intermediate, Phenyl Rosinduline, followed by successive sulfonation reactions.

The initial step in the production of the precursor, Azocarmine G, involves the synthesis of 4-(Phenyldiazenyl)naphthalen-1-amine. This is typically achieved through the diazotization of aniline (B41778) followed by an azo coupling reaction with 1-naphthylamine.

The subsequent and crucial step is the formation of Phenyl Rosinduline. This is accomplished by heating 4-(Phenyldiazenyl)naphthalen-1-amine with aniline and aniline hydrochloride. This reaction is a type of oxidative condensation that leads to the formation of the phenazine (B1670421) ring system characteristic of the Rosinduline dyes. The reaction mechanism involves the nucleophilic attack of aniline on the naphthylamine derivative, followed by cyclization and oxidation to form the aromatic phenazine core.

The final step in the synthesis of Azocarmine G is the disulfonation of Phenyl Rosinduline using fuming sulfuric acid. This is an electrophilic aromatic substitution reaction where sulfur trioxide (SO₃), the electrophile present in fuming sulfuric acid, attacks the electron-rich aromatic rings of the Phenyl Rosinduline molecule. The reaction proceeds through the formation of a sigma complex (arenium ion) intermediate, which then loses a proton to restore aromaticity and introduce the sulfonic acid groups. The product is then isolated as its sodium salt.

To produce this compound, Azocarmine G undergoes a further sulfonation step. Treatment of Azocarmine G with 24% fuming sulfuric acid at elevated temperatures (70-80 °C) introduces a third sulfonic acid group onto the molecule. The resulting trisulfonated product is then isolated as its disodium (B8443419) salt, yielding this compound.

Reaction Scheme for the Synthesis of this compound:

Optimization Strategies in this compound Synthesis for Research Purity and Yield

Achieving high purity and yield of this compound is paramount for its application in research, where consistency and lack of impurities are critical. Optimization strategies focus on controlling reaction parameters and employing effective purification techniques.

Reaction Parameter Optimization:

Control of reaction conditions during the sulfonation steps is crucial. Key parameters that can be optimized include:

Temperature: The temperature of the sulfonation reaction directly influences the rate and extent of sulfonation. For the final sulfonation of Azocarmine G to this compound, maintaining the temperature between 70-80 °C is critical to ensure the introduction of the third sulfonic acid group without causing decomposition of the dye molecule.

Concentration of Fuming Sulfuric Acid: The concentration of sulfur trioxide in the fuming sulfuric acid determines the electrophilicity of the sulfonating agent. A 24% concentration is specified for the synthesis of this compound, and deviation from this could lead to incomplete reaction or the formation of unwanted byproducts.

Reaction Time: The duration of the sulfonation reaction needs to be sufficient to ensure complete conversion to the desired product. Monitoring the reaction progress using techniques like thin-layer chromatography (TLC) can help in determining the optimal reaction time.

Purification Strategies:

Due to the ionic nature of sulfonated dyes, purification can be challenging. Common techniques for purifying this compound to research-grade purity include:

Salting Out: After the sulfonation is complete, the dye is often precipitated from the reaction mixture by the addition of a salt, such as sodium chloride. This process, known as salting out, takes advantage of the decreased solubility of the sodium salt of the sulfonated dye in a high ionic strength solution.

Recrystallization: Recrystallization from a suitable solvent system, often involving water and a miscible organic solvent like ethanol, can be an effective method for removing impurities. The choice of solvent is critical to ensure that the dye is soluble at high temperatures and sparingly soluble at low temperatures, while the impurities remain in solution.

Chromatography: For achieving very high purity, chromatographic techniques can be employed. While challenging for highly polar and water-soluble compounds like this compound, techniques such as column chromatography using polar stationary phases or preparative high-performance liquid chromatography (HPLC) with appropriate mobile phases can be utilized.

Table of Optimization Parameters and Purification Methods

Parameter/Method Description Impact on Purity and Yield
Reaction Temperature Precise control of the sulfonation temperature (70-80 °C for the final step). Prevents decomposition and ensures complete reaction, maximizing yield.
Reagent Concentration Use of 24% fuming sulfuric acid for the final sulfonation. Ensures the desired degree of sulfonation and minimizes side reactions.
Reaction Time Monitoring the reaction to completion. Avoids incomplete conversion and the formation of degradation products.
Salting Out Precipitation of the sodium salt of the dye. A crucial initial step to separate the product from the reaction medium.
Recrystallization Dissolution in a hot solvent and crystallization upon cooling. Effective for removing soluble impurities and achieving higher purity.
Chromatography Separation based on differential partitioning between a stationary and mobile phase. Can provide the highest purity for research applications but may be complex.

Structural Elucidation Methodologies for Synthesized this compound Variants in Research Contexts

The confirmation of the structure of synthesized this compound and the identification of any potential variants or impurities are critical for its use in research. A combination of spectroscopic techniques is typically employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR and ¹³C NMR spectroscopy are powerful tools for elucidating the structure of organic molecules. For this compound, these techniques can provide detailed information about the arrangement of protons and carbon atoms in the molecule.

¹H NMR: The proton NMR spectrum would show distinct signals for the aromatic protons on the phenazine core and the phenyl and naphthyl ring systems. The chemical shifts and coupling patterns of these signals would confirm the substitution pattern of the sulfonic acid groups.

¹³C NMR: The carbon NMR spectrum would provide information on the number and types of carbon atoms present in the molecule, including the quaternary carbons of the phenazine ring system and the carbons bearing the sulfonic acid groups.

Mass Spectrometry (MS):

Mass spectrometry is used to determine the molecular weight of the compound and to gain insights into its structure through fragmentation analysis. For a sulfonated dye like this compound, electrospray ionization (ESI) is a suitable technique.

Molecular Ion Peak: In negative ion mode ESI-MS, this compound would be expected to show a molecular ion peak corresponding to its anionic form.

Fragmentation Pattern: Tandem mass spectrometry (MS/MS) can be used to fragment the molecular ion. The fragmentation pattern of sulfonated aromatic compounds often involves the loss of SO₃ (80 Da). The fragmentation of the phenazine core would also provide valuable structural information.

Illustrative Spectroscopic Data for this compound

Technique Expected Observations
¹H NMR Complex aromatic region (approx. 7.0-9.0 ppm) with distinct signals for protons on the differently substituted aromatic rings.
¹³C NMR Aromatic carbon signals in the range of approx. 110-150 ppm. Signals for carbons attached to sulfonate groups would be shifted downfield.
ESI-MS (-) Expected [M-2Na]²⁻ or [M-H-Na]⁻ ions corresponding to the molecular weight of the anionic form.
MS/MS Characteristic loss of SO₃ (80 Da) from the molecular ion and fragments corresponding to the phenazine core.

Comparative Analysis of this compound and Azocarmine G Synthetic Pathways

The synthetic pathways of this compound and Azocarmine G are intrinsically linked, with Azocarmine G serving as the direct precursor to this compound. The primary difference lies in the extent of sulfonation.

FeatureAzocarmine G SynthesisThis compound Synthesis
Starting Material Phenyl RosindulineAzocarmine G
Key Reaction DisulfonationTrisulfonation
Sulfonating Agent Fuming Sulfuric Acid24% Fuming Sulfuric Acid
Reaction Conditions Typically lower temperature and/or shorter reaction time compared to this compound synthesis.Higher temperature (70-80 °C) to facilitate the introduction of the third sulfonic acid group.
Product Structure Disulfonated Phenyl RosindulineTrisulfonated Phenyl Rosinduline
Number of Sulfonic Acid Groups 23

The synthesis of this compound represents an extension of the Azocarmine G synthesis, requiring more forcing conditions to achieve a higher degree of sulfonation. This additional sulfonic acid group in this compound alters its physical and chemical properties, such as its solubility in water and its specific staining characteristics in histological applications. The choice between using Azocarmine G or this compound in a particular staining protocol often depends on the desired color intensity and the specific tissue components to be visualized.

Molecular Interactions and Mechanistic Studies of Azocarmine B

Principles of Azocarmine B Binding to Biological Substrates in Research

This compound is a synthetic dye belonging to the azine group, recognized for its utility in histological staining. Its binding mechanisms to biological substrates are primarily governed by electrostatic forces and are significantly influenced by the pH of the surrounding medium.

Electrostatic Interactions and Affinity with Acidic Biomolecules

This compound is classified as an acid dye, which means it carries a net negative charge. biologicalstaincommission.org This characteristic dictates its strong affinity for positively charged, or acidophilic, components within cells and tissues. The primary mode of interaction is electrostatic attraction between the anionic dye molecules and cationic sites on biomolecules. kenhub.com

In histological preparations, this compound is frequently used to stain structures rich in acidic proteins, such as those found in cytoplasm and muscle fibers. morphisto.decolumbia.edu The dye's negatively charged sulfonate groups are attracted to the positively charged amino groups of proteins, leading to the formation of stable, colored complexes. This selective binding allows for the visualization and differentiation of various cellular components. For instance, in the AZAN trichrome stain, azocarmine stains nuclei and other acidophilic structures a deep red. kenhub.comcolumbia.edu The binding is not exclusively to proteins; the dye can also interact with other acidic biomolecules like nucleic acids. morphisto.de

Role of pH in Modulating this compound Binding Dynamics

The pH of the staining solution is a critical factor that modulates the binding dynamics of this compound. The ionization state of both the dye and the biological substrates is pH-dependent, which in turn affects the strength and specificity of their interaction.

In acidic solutions, the binding of this compound to proteins is enhanced. researchgate.net The addition of acetic acid to azocarmine staining solutions, a common practice in histology, lowers the pH. morphisto.de This acidic environment increases the number of positively charged groups on proteins (by protonating amino groups) and ensures the dye remains in its anionic form, thereby strengthening the electrostatic attraction and leading to more intense staining. morphisto.denih.govbiorxiv.org Conversely, at higher pH levels, the net positive charge on proteins decreases, which can weaken the binding affinity of the dye. nih.gov The optimal pH for the interaction between this compound and proteins has been found to be in the acidic range, for example, a study on its binding to serum albumin identified acidic conditions as optimal for complex formation. researchgate.net The pH can also influence the binding of the dye to other molecules, as demonstrated in studies of its adsorption onto various materials, where maximum adsorption often occurs at low pH values. researchgate.netbohrium.comacs.org

Specificity and Selectivity of this compound Interactions with Cellular Components

While this compound shows a general affinity for acidophilic structures, its specificity and selectivity can be controlled to some extent by the staining protocol. In complex staining methods like the Heidenhain's AZAN trichrome, this compound is used in sequence with other dyes and reagents to achieve differential staining of various tissue components. kenhub.com For example, it stains nuclei deep red and cytoplasm a paler red. columbia.edu

However, this compound is not entirely specific. It has been noted to have an affinity for all acidophils, although with varying intensity. umich.edu Its ability to selectively stain depends on factors like the density of positive charges on the substrate and the accessibility of these binding sites. For instance, in the human pituitary gland, it intensely stains type I acidophilic cells when used with orange G. umich.edu The interaction is primarily with proteins and nucleic acids, providing clarity in microscopic analysis.

Investigation of this compound Interactions with Proteins

The interaction of this compound with proteins has been a subject of interest, particularly with abundant proteins like serum albumin. These studies provide insights into the binding mechanisms and potential applications of the dye in biochemical assays.

Binding Site Characterization (e.g., Human Serum Albumin Subdomains)

Human serum albumin (HSA) is a major transport protein in the blood with multiple ligand-binding sites. nih.govfigshare.com Traditionally, two primary drug binding sites, known as Sudlow's sites I and II, are located in subdomains IIA and IIIA, respectively. nih.govfigshare.com However, research has identified an additional significant drug-binding region in subdomain IB. nih.govfigshare.com

Studies using circular dichroism (CD) spectroscopy have shown that this compound, along with a variety of other molecules, binds to this third major drug binding site within subdomain IB of HSA. nih.govfigshare.comresearchgate.netresearchgate.netscribd.com This subdomain demonstrates promiscuous ligand recognition, binding acidic, neutral, and basic molecules. nih.govfigshare.comresearchgate.netscribd.com The binding of ligands to this site can also be allosterically coupled with the other major binding sites on HSA. nih.gov The characterization of this binding site provides a more complete model of drug-protein interactions.

Table 1: Compounds Found to Bind to Subdomain IB of Human Serum Albumin

Compound Class Examples
Synthetic Dyes This compound , Methyl orange
Anticancer Agents Camptothecin, Doxorubicin, Daunorubicin, Teniposide, Suramin
Anticoagulants Dicoumarol
Steroids Bile acids, Carbenoxolone
NSAIDs Various nonsteroidal anti-inflammatory drugs
Natural Substances Aristolochic acid, Glycyrrhetinic acid

Source: nih.govfigshare.comresearchgate.netresearchgate.netscribd.com

Spectroscopic Studies of this compound-Protein Complex Formation

Spectrophotometry is a key technique used to study the formation of complexes between this compound and proteins. researchgate.net When this compound binds to proteins like bovine serum albumin (BSA) and human serum albumin (HSA) in an acidic medium, a new absorption maximum appears at a longer wavelength, a phenomenon known as a bathochromic shift. researchgate.net

One study found that the complex of this compound with proteins has a maximum absorption at 570 nm, which is a 50 nm shift from the maximum absorption of the free dye. researchgate.net The absorbance at this new wavelength is proportional to the concentration of the protein, a principle that has been used to develop a method for protein determination. researchgate.net This binding reaction is rapid and stable, showing good selectivity and high sensitivity. researchgate.net Such spectroscopic studies are fundamental in characterizing the binding affinity, stoichiometry, and kinetics of the dye-protein interaction. nih.gov

Table 2: Spectroscopic Data for this compound-Protein Interaction

Parameter Value
Maximum Absorption Wavelength of this compound (Free) ~520 nm
Maximum Absorption Wavelength of this compound-Protein Complex 570 nm
Bathochromic Shift 50 nm
Optimal Reaction Medium Acidic
Proportionality Range (for some proteins) 2.5 - 120 mg/L

Source: researchgate.net

Kinetic and Thermodynamic Analyses of this compound-Protein Binding

The interaction between this compound and proteins, particularly serum albumins, has been a subject of spectroscopic and thermodynamic investigation to elucidate the binding mechanisms and forces involved. In an acidic medium, this compound readily forms a complex with proteins at room temperature. This binding event induces a bathochromic shift (a shift to a longer wavelength) in the maximum absorption of the dye, a phenomenon that is foundational to its use in protein quantification assays. researchgate.net For instance, the complex formed with proteins like bovine serum albumin (BSA), human serum albumin (HSA), and human immunoglobulin G (IgG) shows a maximum absorption wavelength at 570 nm, a 50 nm shift from that of the free dye. researchgate.net

The spontaneity and stability of the this compound-protein complex are quantitatively described by thermodynamic parameters, including the Gibbs free energy change (ΔG°), enthalpy change (ΔH°), and entropy change (ΔS°). A negative ΔG° value indicates that the binding process is spontaneous. The signs and magnitudes of ΔH° and ΔS° provide insight into the primary forces driving the interaction. For example, negative ΔH° and ΔS° values typically suggest that hydrogen bonding and van der Waals forces are the dominant interactions. puchd.ac.in Conversely, a positive ΔH° and a positive ΔS° would point towards hydrophobic interactions as the main driving force. nih.gov

Studies on various dye-protein systems reveal the nature of these interactions. While specific thermodynamic data for this compound is not extensively detailed in the provided results, the principles can be understood from analogous systems. For instance, in the binding of another compound to HSA, negative values for both ΔH° and ΔS° indicated that the interaction was exothermic and driven by forces like hydrogen bonding. pensoft.net The binding affinity, represented by the binding constant (K), is a measure of the strength of the interaction. These parameters are crucial for understanding how the dye recognizes and binds to specific sites on the protein surface. researchgate.netplos.org Recent research has highlighted that subdomain IB of human serum albumin is a significant drug binding region, capable of interacting with a variety of ligands, including dyes like this compound. acs.org

Table 1: General Thermodynamic Parameters and Their Interpretation in Dye-Protein Binding

ParameterSymbolInterpretation of SignDominant Interacting Forces Indicated
Gibbs Free EnergyΔG°- : Spontaneous process+ : Non-spontaneous processOverall spontaneity of binding
Enthalpy ChangeΔH°- : Exothermic process+ : Endothermic processΔH° < 0 : Van der Waals forces, Hydrogen bondsΔH° > 0 : Hydrophobic interactions
Entropy ChangeΔS°- : Decrease in randomness+ : Increase in randomnessΔS° > 0 : Hydrophobic interactionsΔS° < 0 : Van der Waals forces, Hydrogen bonds

This table provides a generalized framework for interpreting thermodynamic data in molecular binding studies.

Exploration of this compound Interactions with Nucleic Acids and Polysaccharides

This compound's utility extends beyond proteins to interactions with other significant biological macromolecules like nucleic acids and polysaccharides. Although it is classified as an acid dye, which typically stains acidophilic structures like cytoplasm and collagen, this compound can exhibit anomalous staining patterns. biologists.combiologicalstaincommission.org For instance, under certain conditions, it has been observed to stain the basophilic chromatin in cells, which is rich in nucleic acids (DNA and RNA). biologists.com This suggests a direct interaction between the dye molecules and the nucleic acid polymers. The mechanism for this is thought to involve the dye acting akin to a basic dye, interacting with the phosphate (B84403) groups of the nucleic acids. biologists.com

In the context of polysaccharides, this compound has been used as a staining agent in various histological and analytical procedures. For example, it is used to stain precipitation lines in immunodiffusion assays involving bacterial capsular polysaccharides. plos.org In a study of Klebsiella pneumoniae, 1% this compound was used to visualize the reaction between extracted capsular polysaccharides and a serotype-specific antiserum. plos.org Furthermore, this compound has been listed among dyes that can be removed from wastewater using flocculants based on modified polysaccharides like pullulan, indicating an interaction between the dye and the polysaccharide derivative. nih.govmdpi.com The binding mechanisms in these cases likely involve a combination of electrostatic interactions and hydrogen bonding between the functional groups on the dye and the polysaccharide.

Theoretical Frameworks of this compound's Staining Mechanism

The staining mechanism of any dye, including this compound, is governed by the physicochemical interactions between the dye molecule and the substrate, which in a biological context is a tissue component. This compound is an acid dye belonging to the aminoazine group of the azine class. biologicalstaincommission.orgrsc.org As an acid dye, its staining properties are primarily based on the electrostatic attraction between the anionic sulfonate groups (—SO₃⁻) of the dye and cationic (basic) groups in the tissue, such as the amino groups (—NH₃⁺) in proteins under acidic conditions. biologicalstaincommission.org This is the basis for its use as a plasma stain and for coloring cytoplasm and collagen red. columbia.edupathologycenter.jp

The selectivity of staining is influenced by several factors, including the pH of the staining solution, the presence of other ions, and the structure of the tissue itself. rsc.org In acidic solutions, the ionization of acidic groups in proteins is suppressed, enhancing the net positive charge and promoting binding with acid dyes like this compound. rsc.org The process is often a mass action type of reaction, where the system moves toward an equilibrium that can be influenced by the concentration of the dye, temperature, and the duration of staining. microscopist.co.uk

Beyond simple electrostatic attraction, other non-covalent forces play a crucial role. These include:

Hydrogen bonding: The formation of hydrogen bonds between suitable donor and acceptor groups on both the dye and the tissue substrate enhances binding specificity and stability. researchgate.net

Applications of Azocarmine B in Biological and Biomedical Research Methodologies

Advanced Histological and Cytological Staining Techniques Utilizing Azocarmine B

This compound is a cornerstone of several polychromatic staining methods that are essential for detailed tissue analysis. Its strong affinity for specific cellular structures provides high-contrast and selective staining.

This compound in Trichrome Staining Procedures (e.g., Heidenhain's Azan, Mallory's Method)

This compound is a principal component of the Heidenhain's Azan trichrome stain, a modification of the earlier Mallory's trichrome method. stainsfile.comuvigo.es In Heidenhain's technique, Azocarmine G or the more water-soluble this compound is used in place of acid fuchsin. stainsfile.combiognost.com The procedure involves an initial overstaining with a heated Azocarmine solution, followed by differentiation with an aniline-alcohol solution. bio-optica.itsolmedialtd.com This is subsequently followed by treatment with phosphotungstic acid and counterstaining with a mixture of aniline (B41778) blue and orange G. uvigo.esbio-optica.it This multi-step process allows for the precise and vibrant staining of different tissue elements. bio-optica.it

The primary role of Azocarmine in this procedure is to stain cell nuclei, muscle fibers, and cytoplasm in shades of red and orange. stainsfile.combio-optica.it The subsequent application of phosphotungstic acid acts as a mordant and also differentiates the azocarmine stain, preparing the collagenous structures for the aniline blue counterstain. uvigo.es Gomori's modification of the Mallory-Heidenhain Azan stain is specifically used for the differential staining of pancreatic islet cells, where this compound can be substituted for Azocarmine G. uvigo.es

Differential Staining Capabilities of this compound for Tissue Structures

The utility of this compound in complex staining methods stems from its ability to differentially stain various tissue and cellular structures. bio-optica.it In the Heidenhain's Azan method, Azocarmine is responsible for imparting a distinct red or orange color to specific components, allowing them to be distinguished from collagen and reticulum, which are stained blue by the aniline blue counterstain. stainsfile.compathologycenter.jp

The acidic nature of the Azocarmine solution, often enhanced with acetic acid, increases its binding affinity to acidic cellular components like nucleic acids and proteins, resulting in intense coloration. morphisto.de This selective affinity is crucial for differentiating cell types and extracellular components. For example, in studies of the anterior pituitary gland, the Heidenhain's Azan technique can distinguish standard acidophils, which react with orange G, from a modified type of acidophil that specifically stains with azocarmine. sigmaaldrich.com

The following table summarizes the typical staining results for various tissue structures using the Heidenhain's Azan trichrome method, which prominently features Azocarmine.

Tissue/Cellular ComponentStaining Color
Nuclei / ChromatinRed to Orange stainsfile.combio-optica.it
MuscleRed to Orange stainsfile.combio-optica.it
Erythrocytes (Red Blood Cells)Crimson / Red bio-optica.itpathologycenter.jp
NeurogliaReddish bio-optica.it
CytoplasmVaries from red to orange photomacrography.net
Collagen / ReticulumBlue (from Aniline Blue counterstain) bio-optica.itpathologycenter.jp
MucusBlue (from Aniline Blue counterstain) pathologycenter.jp

Counterstaining Applications of this compound in Microscopy

Beyond its primary role in trichrome techniques, Azocarmine is also employed as a counterstain in other histological methods. ontosight.ai For instance, in silver impregnation methods like Foot's modification of Bielschowsky's method, which stains reticular fibers black, Azocarmine is frequently used as a counterstain to color the nuclei and other cellular elements red. ontosight.ai This provides a contrasting background, making the black-stained reticular fibers stand out more prominently. It is also used to lightly stain the nuclei of cells after silver methods for visualizing the Golgi complex, providing cellular context to the impregnated structures. ontosight.ai

This compound in Fluorescent Microscopy Research

In addition to its applications in bright-field microscopy, Azocarmine has found a niche role in fluorescence microscopy, primarily due to its ability to reduce non-specific background signals.

Mitigation of Background Fluorescence by this compound in Fluorescent Staining

A significant challenge in the immunofluorescence analysis of certain tissues, particularly those fixed with aldehydes like glutaraldehyde, is the high level of autofluorescence. nih.gov This intrinsic fluorescence can obscure the specific signal from the intended fluorophore-labeled antibodies. Research has shown that Azocarmine G, a closely related dye to this compound, can be used in histochemistry to dim or block this background fluorescence. biognost.comsigmaaldrich.combiognost.comsigmaaldrich.com This is particularly useful in techniques like Feulgen-DNA cytofluorometry on cells isolated from paraffin-embedded tissue, where nonspecific dye-binding can create confounding background signals. sigmaaldrich.comsigmaaldrich.com By treating the sections with Azocarmine, the signal-to-noise ratio can be improved, allowing for a clearer interpretation of the specific fluorescent staining.

Methodological Development for this compound-Based Fluorescence Modulation

The ability of azobenzene (B91143) compounds, the chemical class to which Azocarmine belongs, to modulate fluorescence is an area of active research. While specific methodological developments focusing solely on this compound are not widely documented, the principle it employs—fluorescence quenching—is a key technique in fluorescence microscopy. The use of Azocarmine to quench background fluorescence is itself a methodological approach to enhance signal clarity. biognost.combiognost.com This method is an alternative to other quenching agents like Sudan Black B or Crystal Violet, which are used to reduce autofluorescence from sources like lipofuscin, collagen, and elastin. nih.govturkjpath.org The development of protocols incorporating Azocarmine for this purpose allows researchers to apply immunofluorescence techniques to tissues that would otherwise be difficult to analyze due to high intrinsic fluorescence. nih.gov

This compound as a Biochemical Probe in Molecular Research

This compound, an acidic dye belonging to the aminoazine group, has found utility as a biochemical probe, primarily due to its ability to bind with proteins. This characteristic is leveraged in specific molecular research applications for the quantification and visualization of proteins.

Use in Protein Determination Methods within Research Settings

A significant application of this compound in molecular research is its use in spectrophotometric methods for protein determination. This method is predicated on the dye's binding affinity for proteins, which results in a measurable change in its light absorption properties.

Research Findings:

In research settings, a method has been developed utilizing the binding reaction between this compound and proteins in an acidic medium. researchgate.net At room temperature, this compound rapidly forms a complex with proteins. researchgate.net This interaction induces a bathochromic shift (a shift to a longer wavelength) in the dye's maximum absorption peak. The maximum absorption of the this compound-protein complex is observed at 570 nm, which is a 50 nm shift from the maximum absorption wavelength of the free dye. researchgate.net

The absorbance of this complex at 570 nm is directly proportional to the concentration of protein, allowing for quantitative analysis. Studies have shown this method to be effective for determining the concentration of various proteins, with a linear response range typically between 2.5 and 120 mg/L. researchgate.net The assay has demonstrated high sensitivity for proteins such as bovine serum albumin (BSA), human serum albumin (HSA), and human immunoglobulin G (IgG). researchgate.net The performance of the this compound method has been found to be comparable to the well-established Coomassie Brilliant Blue G-250 protein assay. researchgate.net This makes it a rapid and stable alternative for quantifying total protein in biological samples like human serum and urine. researchgate.net

Interactive Data Table: Spectrophotometric Properties of this compound Protein Assay

ParameterValueReference Protein(s)
Wavelength of Max Absorption (Free Dye)~520 nmN/A
Wavelength of Max Absorption (Protein Complex)570 nmBSA, HSA, IgG
Bathochromic Shift50 nmBSA, HSA, IgG
Linear Concentration Range2.5 - 120 mg/LBSA, HSA, IgG

Investigations of this compound in Enzyme Activity Assays

The application of this compound as a direct biochemical probe within enzyme activity assays is not extensively documented in scientific literature. Enzyme activity assays typically measure the rate of an enzymatic reaction, often by tracking the appearance of a product or disappearance of a substrate. While protein-binding dyes can be used in some assay formats, for instance, to precipitate and remove protein substrates after a reaction, the specific use of this compound for this purpose is not a standard or widely reported method.

Research literature occasionally mentions this compound in the context of studies involving enzyme activity; however, its role is typically as a histological counterstain applied after the primary experimental procedures are complete. For example, in studies of peptidase activity in tissue, this compound may be used in a staining procedure (like AZAN) to provide morphological context by coloring cell nuclei and cytoplasm, rather than acting as a reagent in the enzyme activity assay itself. ehu.eus Therefore, its function in these cases is for visualization of the tissue architecture post-assay, a histological application, rather than as a biochemical probe for measuring the enzymatic reaction directly.

Analytical Methodologies for and Utilizing Azocarmine B in Research

Spectrophotometric Analysis of Azocarmine B and its Complexes

Spectrophotometry is a cornerstone for the analysis of this compound, leveraging its ability to absorb light in the visible spectrum. This technique is fundamental for both quantitative measurements and for studying the dye's binding interactions.

UV-Visible (UV-Vis) absorption spectroscopy is a widely employed technique for the quantitative determination of this compound. researchgate.netiajps.com This method is based on the principle that the absorbance of a solution is directly proportional to the concentration of the absorbing species, a relationship described by the Beer-Lambert law. upi.edu The distinct color of this compound arises from its chromophore, the azo bond (-N=N-), which absorbs light in the visible region of the electromagnetic spectrum. mdpi.com

In research settings, UV-Vis spectroscopy is used to determine the concentration of this compound in various solutions. upi.edu For instance, in photocatalytic degradation studies, the decrease in the absorbance of this compound at its maximum absorption wavelength (λmax) is monitored over time to evaluate the efficiency of the catalyst. The λmax for this compound is typically observed in the range of 510-523 nm in water. sigmaaldrich.com

A significant application of UV-Vis spectroscopy involving this compound is in the quantification of proteins. When this compound binds to proteins in an acidic medium, it forms a complex that results in a shift of the maximum absorption wavelength, a phenomenon known as a bathochromic shift. researchgate.net For example, the complex formed with proteins like bovine serum albumin (BSA) and human serum albumin (HSA) shows a new absorption maximum at 570 nm, a 50 nm shift from the free dye. researchgate.net This change in absorbance at the new wavelength is proportional to the protein concentration, allowing for sensitive and rapid protein determination in samples such as urine and human serum. researchgate.net

Table 1: Spectrophotometric Data for Protein Determination using this compound researchgate.net

ProteinLinear Range (mg/L)Molar Absorptivity (L·mol⁻¹·cm⁻¹)Sandell Sensitivity (μg/cm²)
Bovine Serum Albumin (BSA)5-707.87 × 10⁵0.083
Human Serum Albumin (HSA)5-709.52 × 10⁵0.072
Human Immunoglobulin G (IgG)5-701.60 × 10⁶0.093

Data based on a study of the binding interaction of this compound with proteins. researchgate.net

Resonance Scattering Spectroscopy (RSS) is another powerful technique that has found applications with this compound. RSS measures the enhanced scattering of light that occurs when the wavelength of the incident light is close to an electronic absorption band of a molecule or a molecular aggregate. This technique can be used to study the formation of complexes and aggregates with high sensitivity.

While direct applications of RSS with this compound are not extensively detailed in the provided search results, the principles of resonance scattering are relevant to studying its interactions. For example, the formation of complexes between this compound and proteins or other macromolecules can lead to significant changes in the resonance scattering signal, providing a sensitive method for their detection and characterization. Advanced resonance scattering techniques are used to probe atomic and molecular structures and dynamics with high precision. numberanalytics.comarxiv.org

Chromatographic Separation and Detection Techniques for this compound

Chromatography is an essential tool for separating this compound from other components in a mixture, which is crucial for accurate quantification and identification.

High-Performance Liquid Chromatography (HPLC) is a premier technique for the separation, identification, and quantification of dyes like this compound from various matrices, including food products and textiles. mdpi.comwiley.comresearchgate.net HPLC offers high resolution and sensitivity, making it suitable for analyzing complex samples. lcms.cz

In the analysis of synthetic food dyes, a reversed-phase HPLC (RP-HPLC) method is often employed. bioline.org.br For instance, a C18 column can be used with a gradient elution system, which involves changing the composition of the mobile phase over time to achieve effective separation of multiple dyes. bioline.org.brnih.gov The mobile phase often consists of a buffer, such as ammonium (B1175870) acetate (B1210297), and an organic solvent like acetonitrile (B52724) or methanol. bioline.org.br

Detection in HPLC is commonly performed using a diode array detector (DAD) or a UV-Vis detector. wiley.comunl.pt The DAD can acquire spectra across a range of wavelengths, allowing for the identification of compounds by their characteristic absorption spectra. lcms.cz For red colorants like this compound, a detection wavelength of around 515 nm is typically used. wiley.com The retention time, the time it takes for a compound to elute from the column, is a key parameter for identification. unl.pt

Table 2: Example of HPLC Conditions for Dye Analysis wiley.com

ParameterCondition
ColumnC8
Mobile PhaseAcetonitrile and aqueous acetate buffer (gradient elution)
DetectorDiode Array Detector (DAD)
Detection Wavelength (Red Dyes)515 nm

This table provides a general example of HPLC conditions that can be adapted for the analysis of this compound. wiley.com

Thin Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique used for the separation and identification of substances. nih.govlibretexts.org It is particularly useful for preliminary analysis and for monitoring the progress of chemical reactions. libretexts.org In the context of dye analysis, TLC can be used to assess the purity of this compound and to separate it from other dyes. nih.govresearchgate.net

In TLC, a sample is spotted onto a plate coated with a thin layer of an adsorbent material, such as silica (B1680970) gel. The plate is then placed in a developing chamber with a solvent system (mobile phase). As the solvent moves up the plate by capillary action, it carries the sample components at different rates, leading to their separation. nih.gov The separation is based on the differential partitioning of the components between the stationary phase and the mobile phase. libretexts.org After development, the separated spots can be visualized, often under UV light, and their retention factors (Rf values) can be calculated for identification. mdpi.com

Electrochemical and Other Advanced Analytical Techniques for this compound

Electrochemical methods offer a sensitive and selective approach for the analysis of electroactive compounds like this compound. The azo group in this compound is electrochemically active and can be either reduced or oxidized at an electrode surface. peacta.org

Research has shown that this compound can be used to functionalize multi-walled carbon nanotubes, creating a novel platform for electrochemical sensors. jst.go.jp For example, an electrochemical sensor based on water-soluble multi-walled nanotubes and polythis compound has been developed for the detection of nitric oxide. researchgate.netacs.org This sensor demonstrated excellent electrocatalytic activity towards the oxidation of nitric oxide. researchgate.net

Cyclic voltammetry is a common electrochemical technique used to study the reduction and oxidation processes of azo dyes. peacta.org By scanning the potential of an electrode and measuring the resulting current, information about the electrochemical behavior of the dye can be obtained. peacta.org Such studies are crucial for developing electrochemical sensors and for understanding the degradation pathways of these dyes. peacta.org

Other advanced analytical techniques are also employed in research involving this compound. For instance, in studies on the removal of Azocarmine G2 (a related compound) from aqueous solutions using adsorbents, techniques like Scanning Electron Microscopy (SEM), X-ray Diffraction (XRD), and Fourier-Transform Infrared Spectroscopy (FTIR) are used to characterize the adsorbent materials before and after dye adsorption. mdpi.comresearchgate.netnih.gov

Characterization of Adsorbent Materials Using this compound as a Target Dye in Environmental Research

A variety of materials, including activated carbons, biomass-based adsorbents, and advanced nanocomposites, have been characterized using this compound. These studies typically involve batch adsorption experiments to determine the impact of key parameters such as pH, contact time, initial dye concentration, and temperature on the adsorption process. dntb.gov.uabohrium.comresearchgate.net The data generated from these experiments are then analyzed using kinetic and isotherm models to elucidate the underlying adsorption mechanisms.

Kinetic studies, often fitting pseudo-first-order and pseudo-second-order models, provide insights into the rate-limiting steps of the adsorption process. techno-press.orgbohrium.com Isotherm models, such as the Langmuir and Freundlich models, are employed to describe the equilibrium characteristics of the adsorption, revealing information about the adsorbent's capacity and the nature of the interaction between the dye molecules and the adsorbent surface. bohrium.commdpi.com

Research Findings on Adsorbent Characterization with this compound

Detailed research has been conducted on various adsorbents to assess their capacity for removing this compound (or its close analogue Azocarmine G) from aqueous solutions. These studies highlight the diverse efficiencies and mechanisms of different materials.

Layered Double Hydroxides (LDHs): Flower-like MgAl-LDH and MgFe-LDH have been synthesized and tested for the removal of Azocarmine G. bohrium.com The adsorption process was found to be dependent on pH, initial dye concentration, adsorbent dose, and contact time. bohrium.com The maximum adsorption capacities were achieved under optimized conditions, demonstrating the potential of these materials for effective dye removal. bohrium.com The adsorption kinetics followed a pseudo-second-order model, and the Langmuir isotherm model provided the best fit, suggesting a monolayer adsorption process. bohrium.com

Biomass-Based Adsorbents: The use of low-cost, renewable biomass for producing adsorbents is an area of significant interest. biointerfaceresearch.comfrontiersin.org H2SO4-modified acacia sawdust has been investigated for the adsorption of Azocarmine G. techno-press.org The study determined that optimal adsorption occurred at a low pH and reached equilibrium within 240 minutes. techno-press.org The Freundlich isotherm model best described the adsorption process, indicating multilayer adsorption on a heterogeneous surface. techno-press.org Kinetic analysis pointed towards chemisorption as the dominant mechanism. techno-press.org

In another study, an algal-based magnetic biochar nanocomposite (Fe3O4@BC) was synthesized for the removal of Azocarmine G2. dntb.gov.uaresearchgate.netnih.gov This novel adsorbent showed high efficiency, with over 90% dye removal under various conditions. dntb.gov.uaresearchgate.net The adsorption kinetics were well-described by the pseudo-second-order model. dntb.gov.uaresearchgate.netnih.gov While the Langmuir model suggested monolayer adsorption, the Freundlich model provided a slightly better fit, indicating a chemisorption process on a heterogeneous surface. dntb.gov.uaresearchgate.netnih.gov The magnetic properties of the nanocomposite also facilitated easy separation and regeneration, with over 80% adsorption capacity retained after five cycles. dntb.gov.uaresearchgate.net

Activated Carbon: Activated carbon derived from lignite (B1179625) has been tested for its ability to adsorb this compound. osti.gov Due to the dye's high concentration of negative charge from its three sulfonate groups, its interaction with the carbon surface is a key area of investigation. osti.gov

The following tables summarize the findings from various studies on the characterization of adsorbent materials using this compound and its analogues.

Table 1: Adsorption Characteristics of Various Adsorbents for Azocarmine Dyes

Adsorbent Material Target Dye Max. Adsorption Capacity (q_max) Optimal pH Kinetic Model Isotherm Model Reference
MgAl-LDH Azocarmine G 105.9 mg/g Optimized Pseudo-second-order Langmuir bohrium.com
MgFe-LDH Azocarmine G 101.6 mg/g Optimized Pseudo-second-order Langmuir bohrium.com
Algal-based magnetic biochar (Fe3O4@BC) Azocarmine G2 71.3 mg/g 1 Pseudo-second-order Freundlich dntb.gov.uaresearchgate.netnih.gov
H2SO4-modified acacia sawdust Azocarmine G Not specified 2 Pseudo-second-order Freundlich techno-press.org
Activated carbon from jamoya fruit seeds Carmoisine B 169.0 mg/g 2-5 Pseudo-second-order Langmuir mdpi.com

Table 2: Kinetic and Isotherm Model Parameters for Azocarmine Adsorption

Adsorbent Material Target Dye Kinetic Model (R²) Isotherm Model (R²) Adsorption Mechanism Reference
MgAl-LDH Azocarmine G >0.99 (PSO) >0.99 (Langmuir) Chemical and electrostatic interactions bohrium.com
MgFe-LDH Azocarmine G >0.99 (PSO) >0.99 (Langmuir) Chemical and electrostatic interactions bohrium.com
Algal-based magnetic biochar (Fe3O4@BC) Azocarmine G2 0.99 (PSO) 0.98 (Langmuir) Chemisorption on heterogeneous surface dntb.gov.uaresearchgate.netnih.gov
H2SO4-modified acacia sawdust Azocarmine G Not specified 0.9853 (Freundlich) Chemisorption techno-press.org
Activated carbon from jamoya fruit seeds Carmoisine B 0.998 (PSO) 0.993 (Langmuir) Not specified mdpi.com

Computational and Theoretical Studies on Azocarmine B

Molecular Docking and Simulation Studies of Azocarmine B Interactions

Molecular docking and molecular dynamics (MD) simulations are computational techniques used to predict and analyze the interaction between a small molecule (ligand), such as this compound, and a macromolecule (receptor), typically a protein. bucknell.eduresearchgate.net Docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex, while MD simulations provide insights into the dynamic behavior of this complex over time. scielo.org.mxscirp.org

Experimental studies have identified that this compound binds to human serum albumin (HSA), the primary carrier protein in blood plasma. acs.orgresearchgate.net Specifically, through circular dichroism (CD) spectroscopic competition experiments, this compound has been shown to be entrapped within subdomain IB of HSA. acs.orgresearchgate.netacs.org This subdomain has been recognized as a third major drug-binding region of HSA, capable of binding a variety of molecules. acs.orgacs.org

While specific molecular docking studies for this compound are not extensively detailed in the available literature, the principles of these computational methods can be described. A typical molecular docking workflow involves preparing the 3D structures of both the ligand (this compound) and the receptor (HSA), defining a search space on the protein (in this case, subdomain IB), and using a scoring function to rank the potential binding poses based on their predicted binding affinity. scielo.org.mxbiointerfaceresearch.com

Molecular dynamics simulations could further elucidate the stability of the this compound-HSA complex. iosrjournals.orgrsc.org These simulations calculate the forces between atoms over time, allowing for the observation of conformational changes, the role of water molecules, and the key amino acid residues involved in maintaining the binding interaction. nih.gov For instance, studies on the interaction of other ligands with HSA have identified key residues within the binding sites that contribute to the stability of the complex through hydrogen bonds and hydrophobic interactions. biointerfaceresearch.comresearchgate.net

Table 1: Illustrative Interacting Residues in HSA Binding Sites (Based on general ligand interactions) This table provides an example of amino acid residues frequently involved in ligand binding within HSA's primary sites, as specific computational data for this compound is not available.

Binding Site Key Interacting Amino Acid Residues Type of Interaction
Subdomain IIA (Site I) Tyr-150, Lys-199, Trp-214, Arg-222, His-242, Arg-257, Ala-291 Hydrogen Bonding, Hydrophobic, Electrostatic
Subdomain IIIA (Site II) Arg-410, Tyr-411, Ser-489 Hydrogen Bonding, Hydrophobic
Subdomain IB (Residues vary by ligand) Hydrophobic, Electrostatic

Quantum Chemical Calculations and Spectroscopic Property Predictions for this compound

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), are instrumental in predicting the electronic structure and spectroscopic properties of molecules. researchgate.netpku.edu.cn These methods can calculate parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for understanding electronic transitions and reactivity. researchgate.netrsc.org

This compound belongs to the phenazine (B1670421) class of dyes. researchgate.net Theoretical studies on phenazine derivatives provide a framework for predicting the properties of this compound. rsc.orgresearchgate.net DFT calculations on phenazine-based dyes have been used to investigate their electronic and optical properties, showing that structural modifications can tune the HOMO-LUMO energy gap and, consequently, the absorption spectra. researchgate.netresearchgate.net For example, the addition of different functional groups can alter the electron density distribution across the molecule, leading to shifts in the absorption maxima. rsc.org

TD-DFT calculations can predict the UV-Vis absorption spectrum of a molecule by calculating the energies of electronic transitions from the ground state to various excited states. pku.edu.cnfaccts.de For complex dyes like this compound, these calculations can help assign the observed absorption bands to specific electronic transitions, such as π→π* or n→π* transitions. faccts.de Studies on related azo dyes have shown good correlation between theoretically calculated spectra and experimental results. academie-sciences.fr The broad absorption bands typical for such dyes are a result of multiple possible electronic transitions. academie-sciences.fr

Table 2: Predicted Electronic Properties for Structurally Related Phenazine and Azo Dyes from Theoretical Studies This table presents examples of calculated properties for compounds structurally related to this compound, as direct comprehensive quantum chemical data for this compound is not readily available.

Compound/System Method Calculated Property Value Reference
Phenazine-Porphyrin Dyad DFT/TD-DFT Absorption Maxima (λmax) 300 - 636 nm osti.govacs.org
Tetraguanidino-phenazine B3LYP/6-311G** HOMO-LUMO Gap Varies with solvent rsc.org
o-Methyl Red (Azo Dye) TD-DFT Excitation Energies Varies with pH (protonation state) pku.edu.cn
Phenazine-based Dyes DFT/TD-DFT HOMO Energy -5.10 to -5.50 eV researchgate.net
Phenazine-based Dyes DFT/TD-DFT LUMO Energy -2.90 to -3.20 eV researchgate.net

Modeling of this compound Diffusion and Uptake in Research Systems

Modeling the diffusion and uptake of dyes like this compound is crucial for understanding their transport in various media, including biological tissues and hydrogels used in research. frontiersin.org Mathematical models are employed to describe the transport process based on experimental data. nih.gov

The diffusion of molecules in a medium is often described by Fick's laws of diffusion. mdpi.com However, in complex systems like biological tissues or polymer hydrogels, the process is more intricate due to interactions between the dye and the matrix. nih.govresearchgate.net In such cases, an effective diffusion coefficient (Def) is used, which accounts for the porous structure of the medium and interactions such as electrostatic attraction or binding. mdpi.comresearchgate.net

Studies on the diffusion of sulfonated dyes in hydrogels have shown that electrostatic interactions between the negatively charged sulfonate groups of the dye and positively charged groups in the hydrogel matrix can significantly retard diffusion. mdpi.comsjtu.edu.cn The rate of dye uptake is often analyzed using kinetic models. The pseudo-second-order kinetic model frequently provides a good fit for the adsorption of dyes onto various materials, suggesting that the rate-limiting step may be chemisorption, involving valence forces through sharing or exchange of electrons between the adsorbent and the adsorbate. researchgate.net

Another common model is the intraparticle diffusion model, which helps to determine if the diffusion within the pores of the material is the rate-limiting step. researchgate.net The modeling of dye uptake can provide insights into the mechanisms governing the process, distinguishing between physical adsorption and chemical interactions. physchemres.org

Table 3: Common Kinetic and Diffusion Models Used in Dye Uptake Studies This table outlines the general models applied to study the diffusion and uptake of dyes, which are applicable to research on this compound.

Model Equation Parameters Description
Pseudo-First-Order ln(qe - qt) = ln(qe) - k1t qe, qt, k1 Describes adsorption in the initial stages.
Pseudo-Second-Order t/qt = 1/(k2qe2) + t/qe qe, qt, k2 Often implies chemisorption is rate-limiting.
Intraparticle Diffusion qt = kidt1/2 + C qt, kid, C Used to identify diffusion mechanisms and rate-controlling steps.
Fickian Diffusion J = -D (∂C/∂x) J, D, C, x Describes the flux of a substance due to a concentration gradient.

Charge Transfer Complex Studies Involving this compound

A charge-transfer (CT) complex is an association of two or more molecules in which a fraction of electronic charge is transferred between the molecular entities. umb.sk The molecule that donates the electron is called the electron donor, and the one that accepts it is the electron acceptor. rsc.org The formation of such complexes is often accompanied by the appearance of a new, distinct color. umb.sk

The core structure of this compound is a phenazine ring system, which can participate in charge-transfer interactions. researchgate.netacs.org Theoretical studies, often employing DFT, are used to investigate the nature of these interactions. scirp.org These calculations can determine the HOMO-LUMO energy gap of the complex, which is related to the energy of the charge-transfer transition observed in the UV-Vis spectrum. rsc.orgmdpi.com

Experimental and theoretical studies on CT complexes involving phenazine and other electron acceptors, such as 1,2,4,5-tetracyanobenzene (TCNB), have demonstrated that the donor and acceptor molecules stack in an alternating fashion in the solid state, facilitating the charge transfer. researchgate.net The stability and photophysical properties of the resulting complex are different from the individual components. researchgate.net Computational analyses like Hirshfeld surface analysis can quantify the intermolecular interactions within the CT complex. researchgate.net

While specific studies detailing the formation of charge-transfer complexes with this compound and well-defined electron donors or acceptors are limited, its known interaction with proteins may involve charge-transfer components. rsc.org The binding of a dye to a protein can involve localized charge-transfer interactions between electron-rich or electron-poor regions of the dye and specific amino acid residues.

Table 4: Example Data from a Theoretical Study of a Phenazine-based Charge-Transfer Complex (Phenazine-TCNB) This table provides illustrative data from a study on a related phenazine complex to demonstrate the types of parameters investigated in charge-transfer studies.

Parameter Value Method Significance
Stacking Arrangement Mixed face-to-face Single-crystal X-ray diffraction Indicates strong CT interaction. researchgate.net
HOMO-LUMO Gap Varies upon complexation DFT Calculations Relates to the color and electronic properties of the complex. researchgate.net
Intermolecular Interactions Stronger than in single components Hirshfeld Surface Analysis Explains the stability of the cocrystal. researchgate.net
Spectroscopic Shift New absorption band appears UV-Vis Spectroscopy Characteristic of CT complex formation. researchgate.net

Emerging Research Areas and Future Directions for Azocarmine B

Development of Novel Azocarmine B Derivatives for Enhanced Research Applications

The development of novel derivatives of this compound is an active area of research aimed at enhancing its properties for various scientific applications. This compound, a synthetic dye, has been chemically modified to create new analogs with potentially improved characteristics. These modifications can lead to derivatives with altered solubility, binding affinity, and reactivity, making them more suitable for specific research needs.

For instance, while not directly this compound, the synthesis of novel azocoumarin derivatives has been explored, resulting in compounds with varying melting points and electrochemical properties. mdpi.com The introduction of different substituents, such as 3,4-dichlorobenzene and 4-nitrobenzene, into the thiazole (B1198619) ring of azocoumarin derivatives significantly influenced their melting temperatures and redox potentials. mdpi.com This type of research provides a framework for how this compound could be similarly modified.

Another related area of study involves the synthesis of aza-B-homocholestane derivatives. These compounds, developed from analogues of marine steroidal oximes, have shown significant biological activity, including cytotoxicity against cancer cell lines. nih.gov The structure-activity relationship studies from this research could offer valuable insights for designing novel this compound derivatives with specific biological or therapeutic properties.

The synthesis of new azaline (B1665912) B analogs has also been reported, with some derivatives showing equipotent activity to the parent compound in antagonizing Gonadotropin-Releasing Hormone (GnRH). nih.gov This highlights the potential for creating this compound derivatives with specific biological targets.

While direct synthesis of a wide range of this compound derivatives is not extensively documented in the provided results, the existing research on similar azo dyes and other complex organic molecules demonstrates the feasibility and potential of this approach. Future research will likely focus on creating this compound derivatives with enhanced staining capabilities for histology, improved photosensitivity for materials science applications, or specific biological activities for biomedical research.

Integration of this compound with Nanotechnology in Research

The integration of this compound with nanotechnology is an emerging field with the potential to create novel materials and systems for a variety of research applications. Nanoparticles, with their unique size-dependent properties, can be functionalized with this compound to enhance their performance in areas such as catalysis, sensing, and drug delivery.

One area of exploration is the use of this compound in conjunction with nanoparticles for the photocatalytic degradation of pollutants. For instance, the degradation of this compound has been studied using transition metal-incorporated ZnO nanoparticles under visible light irradiation. researchgate.net This research suggests that the combination of this compound and nanomaterials can lead to more efficient degradation processes. Similarly, the photocatalytic degradation of Azocarmine G, a related dye, has been investigated using TiO2 and ZnO nanoparticles. researchgate.netresearchgate.netqu.edu.qa The development of nanocomposites, such as TiO2-incorporated graphene oxide, has shown enhanced photocatalytic activity for the degradation of dyes. researchgate.net

In another application, pullulan-graft-poly(3-acrylamidopropyl trimethylammonium chloride) microspheres have been used for the removal of this compound from aqueous solutions. nih.govresearchgate.net This demonstrates the potential of using polymer-based nanomaterials functionalized for the selective adsorption of this compound. The maximum adsorption capacity was found to be 113.63 mg of this compound per gram of the adsorbent. nih.gov

The development of nanobiochar derived from sources like oryza sativa-chaff is another promising avenue. bohrium.com While this study focused on the degradation of Congo Red, the principles of using nanobiochar as a photocatalyst could be applied to this compound as well.

Furthermore, the synthesis of novel nanogels, such as those made from gellan-pullulan composites, has been explored for the adsorption of dyes. researchgate.net Although the specific study mentioned used methylene (B1212753) blue as a model, the versatility of these nanogels suggests they could be adapted for the adsorption of anionic dyes like this compound.

The field of nanotechnology offers a wide range of platforms, from nanoliposomes and nanoemulsions to polymeric nanoparticles and gold nanoparticles, that could potentially be integrated with this compound for targeted cancer therapy and bioimaging. nih.gov The ability to functionalize the surface of nanoparticles opens up possibilities for creating multifunctional systems with both diagnostic and therapeutic capabilities. nih.gov

This compound in Advanced Material Science Research (e.g., Photocatalysis, Adsorption)

This compound is increasingly being utilized in advanced material science research, particularly in the fields of photocatalysis and adsorption for environmental remediation. Its chemical structure and properties make it a suitable model compound for studying the efficacy of new materials designed to remove organic pollutants from water.

Photocatalysis:

The photocatalytic degradation of this compound and its analogue, Azocarmine G, has been the subject of several studies investigating the efficiency of various semiconductor photocatalysts. Research has shown that the degradation of this compound can be achieved using transition metal-incorporated ZnO nanoparticles under visible light. researchgate.net Similarly, studies on Azocarmine G have demonstrated the photocatalytic potential of materials like TiO2 and ZnO. researchgate.netresearchgate.netqu.edu.qa For example, a PS/ZnO nanocomposite showed a 95% degradation efficiency for Azocarmine G under natural sunlight. researchgate.netqu.edu.qa The efficiency of these processes is often dependent on factors such as catalyst concentration, pH, and light intensity. uobabylon.edu.iq

The development of novel nanocomposites has shown promise in enhancing photocatalytic activity. For instance, TiO₂-incorporated graphene oxide (TiO₂@GOn) has been developed to improve the degradation of dyes. researchgate.net While this particular study focused on neutral red, the principle of using such nanocomposites can be extended to other dyes like this compound.

Adsorption:

This compound serves as a model anionic dye for evaluating the adsorption capacity of various materials. Pullulan-graft-poly(3-acrylamidopropyl trimethylammonium chloride) (P-g-pAPTAC) microspheres have been successfully used to remove this compound from aqueous solutions, with a maximum adsorption capacity of 113.63 mg per gram of adsorbent. nih.gov The adsorption process was found to be spontaneous and followed a pseudo-second-order kinetic model. nih.gov

Other adsorbent materials have also been investigated for the removal of related azo dyes. For instance, a Fe3O4-carbon-based composite derived from waste tea leaves has shown promising adsorption activity against Azocarmine G2. mdpi.comresearchgate.net Similarly, flower-like layered double hydroxides (LDHs) such as MgAl-LDH and MgFe-LDH have demonstrated effective removal of Azocarmine G, with maximum adsorption capacities of 105.9 mg/g and 101.6 mg/g, respectively. bohrium.comresearchgate.net The adsorption kinetics for these materials also fit the pseudo-second-order model, and the Langmuir isotherm was found to be appropriate for describing the adsorption process. bohrium.com

Furthermore, H2SO4-modified acacia sawdust has been studied as a low-cost adsorbent for Azocarmine G, with the adsorption mechanism thought to involve chemisorption. techno-press.org The development of low-cost, bio-based adsorbent materials is a significant area of research for sustainable water treatment. mdpi.com

The table below summarizes the findings from various studies on the adsorption of this compound and related dyes.

Adsorbent MaterialTarget DyeMaximum Adsorption Capacity (mg/g)Kinetic ModelIsotherm ModelReference
Pullulan-graft-poly(3-acrylamidopropyl trimethylammonium chloride) microspheresThis compound113.63Pseudo-second orderLangmuir nih.gov
MgAl-LDHAzocarmine G105.9Pseudo-second orderLangmuir bohrium.com
MgFe-LDHAzocarmine G101.6Pseudo-second orderLangmuir bohrium.com
Fe3O4-carbon-based compositeAzocarmine G2238.6Not SpecifiedLangmuir mdpi.com

Interdisciplinary Research Avenues Involving this compound

This compound's diverse properties position it at the intersection of several scientific disciplines, opening up numerous avenues for interdisciplinary research. Its applications extend from traditional histology to advanced materials science and environmental remediation.

In the realm of biology and medicine , this compound is a well-established stain in histology, often used in trichrome staining methods like the Azan technique to differentiate cellular components. morphisto.debiognost.com It has been used to study various tissues, including pancreatic islets in the context of alcoholism and the healing of vesical mucosa. jemds.comauajournals.org Further interdisciplinary research could involve combining these histological techniques with modern molecular biology approaches to correlate tissue morphology with gene expression profiles. For instance, laser capture microdissection of this compound-stained tissues could allow for the analysis of specific cell populations.

The intersection of chemistry and materials science offers significant opportunities. The synthesis of novel this compound derivatives with enhanced photophysical properties could lead to the development of advanced materials for applications in photonics and electronics. mdpi.comchemscene.com The integration of this compound with nanotechnology, as discussed previously, is a prime example of interdisciplinary collaboration, combining expertise in polymer chemistry, materials science, and engineering to create functional nanocomposites for photocatalysis and adsorption. researchgate.netresearchgate.netqu.edu.qanih.govresearchgate.net

Environmental science is another key area where this compound plays a role, primarily as a model pollutant in studies on water treatment technologies. mdpi.comresearchgate.nettechno-press.org Research in this area often involves collaboration between chemists, environmental engineers, and material scientists to develop and test new adsorbent materials and photocatalysts for the removal of azo dyes from wastewater. uobabylon.edu.iqbohrium.comresearchgate.net The development of sustainable and cost-effective remediation strategies using bio-based materials is a particularly active area of interdisciplinary research. mdpi.com

Furthermore, the complexation of this compound with metal ions has been studied for the speciation analysis of dissolved metals in wastewater, highlighting its potential in analytical chemistry and environmental monitoring. researchgate.net This application could be further developed in conjunction with sensor technology to create novel analytical devices.

The table below illustrates some of the potential interdisciplinary research avenues involving this compound.

Discipline 1Discipline 2Potential Research Area
HistologyMolecular BiologyCorrelating tissue morphology with gene expression in stained sections.
Organic ChemistryMaterials ScienceSynthesis of novel this compound derivatives for advanced optical and electronic materials.
Polymer ChemistryNanotechnologyDevelopment of functionalized nanogels and microspheres for targeted applications.
Environmental ScienceChemical EngineeringDesign and optimization of large-scale water treatment systems using this compound as a model pollutant.
Analytical ChemistrySensor TechnologyDevelopment of novel sensors for the detection of metal ions based on this compound complexation.

Unexplored Research Potentials and Challenges in this compound Studies

While this compound has been utilized in various research areas, there remain significant unexplored potentials and challenges that warrant further investigation.

Unexplored Research Potentials:

Advanced Drug Delivery Systems: The integration of this compound into stimuli-responsive drug delivery systems is a promising but largely unexplored area. For instance, novel copolymers incorporating cucurbit mdpi.comuril have been synthesized for the temperature and pH-responsive release of encapsulated this compound. researcher.life This suggests the potential for developing sophisticated drug carriers that can release their payload in response to specific physiological cues.

Bio-inspired Materials: The synthesis of bio-based adsorbent materials for water treatment is a growing field. mdpi.com While some studies have used materials derived from waste tea leaves and acacia sawdust for the adsorption of related azo dyes, the potential of a wider range of biomass precursors for creating adsorbents specifically for this compound remains to be fully explored. mdpi.comresearchgate.nettechno-press.org

Supramolecular Chemistry: The ability of this compound to form complexes with other molecules, such as cucurbit[n]urils, opens up possibilities in supramolecular chemistry. researcher.life These host-guest interactions could be exploited for the development of new sensors, molecular switches, and self-assembling materials.

Theranostics: The combination of diagnostic and therapeutic capabilities in a single agent, known as theranostics, is a major goal in nanomedicine. nih.gov this compound, with its staining properties and potential for modification, could be a candidate for the development of theranostic agents when combined with appropriate nanoparticles.

Mechanistic Studies of Staining: While this compound is widely used in histology, the precise chemical and physical interactions that govern its staining patterns are not fully understood. morphisto.de Advanced analytical techniques could be employed to elucidate the binding mechanisms of this compound with different cellular components, leading to the development of more specific and reliable staining protocols.

Challenges in this compound Studies:

Solubility and Stability: The solubility of this compound and its derivatives can be a limiting factor in some applications. mdpi.com this compound is more soluble in water than Azocarmine G, which can be an advantage, but its stability under various experimental conditions, such as extreme pH or high temperatures, needs to be carefully considered. stainsfile.com

Synthesis of Derivatives: The synthesis of novel this compound derivatives with desired properties can be challenging and may require multi-step reaction schemes. mdpi.comnih.gov The purification and characterization of these new compounds can also be complex.

Toxicity and Environmental Impact: As an azo dye, the potential toxicity and environmental impact of this compound and its degradation byproducts are important considerations. techno-press.org While research on the degradation of this compound is ongoing, a comprehensive understanding of the toxicity of the resulting compounds is necessary for its safe use and disposal.

Standardization of Research Methods: The wide range of experimental conditions used in studies on the photocatalysis and adsorption of this compound can make it difficult to compare results across different studies. uobabylon.edu.iq The development of standardized protocols for evaluating the performance of new materials would be beneficial for the field.

Complexity of Biological Systems: When used in biological research, the complex and dynamic nature of living systems can present challenges in interpreting the results of this compound staining or the effects of its derivatives. jemds.comauajournals.org Careful experimental design and the use of appropriate controls are essential for obtaining meaningful data.

Q & A

Q. How can computational modeling enhance understanding of this compound’s molecular interactions?

  • Methodological Answer : Perform molecular docking studies to predict binding affinities with biological targets (e.g., glycosaminoglycans). Validate with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC). Collaborate with computational chemists to refine force field parameters for azo dye simulations 20.
    <研究生科研学术常用网站> | 査文献 | 査导师团队 | 获取最新研究内容 | 建立个人文献库
    10:54

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Azocarmine B
Reactant of Route 2
Azocarmine B

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.